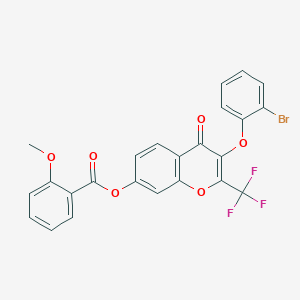

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate

Description

Chemical Structure: The compound features a chromone core substituted with a 2-bromophenoxy group at position 3, a trifluoromethyl group at position 2, and a 2-methoxybenzoate ester at position 7 (Fig. 1). Its molecular formula is C₂₄H₁₄BrF₃O₆, with a molar mass of 535.26 g/mol .

Properties

Molecular Formula |

C24H14BrF3O6 |

|---|---|

Molecular Weight |

535.3 g/mol |

IUPAC Name |

[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methoxybenzoate |

InChI |

InChI=1S/C24H14BrF3O6/c1-31-17-8-4-2-6-15(17)23(30)32-13-10-11-14-19(12-13)34-22(24(26,27)28)21(20(14)29)33-18-9-5-3-7-16(18)25/h2-12H,1H3 |

InChI Key |

XRZXDBSAWRPEML-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate typically involves multiple steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromen-4-one intermediate in the presence of a base such as potassium carbonate.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated using a trifluoromethylating agent like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide.

Esterification with 2-Methoxybenzoic Acid: The final step involves the esterification of the chromen-4-one derivative with 2-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Features :

- Trifluoromethyl group : Improves metabolic stability and electron-withdrawing effects.

- 2-Methoxybenzoate ester : Influences solubility and enzymatic hydrolysis rates.

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Activity: Bromine vs. Benzoate vs. Benzamide: Benzamide derivatives exhibit direct cytotoxicity , while benzoate esters (e.g., ) are metabolized by hydrolases, suggesting a prodrug mechanism. Methoxy Positioning: 2-Methoxybenzoate (target) vs. 4-methoxybenzoate () affects steric hindrance and π-π interactions.

Synthetic Accessibility :

- Benzamide derivatives () are synthesized in high yields (>80%) under mild conditions, whereas ester analogs () require enzymatic hydrolysis studies for optimization.

Computational Insights :

- Molecular docking of benzamide derivatives () revealed strong hydrogen bonding with HERA (ΔG = -9.2 kcal/mol), whereas methoxybenzoate esters may prioritize hydrophobic interactions.

Metabolic Stability :

- The 2-chlorobenzoate ester () showed 30% hydrolysis in 18 hours, whereas the target compound’s 2-methoxy group may reduce enzymatic cleavage, enhancing bioavailability.

Biological Activity

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities. The structural components of this compound, including the bromophenoxy group and trifluoromethyl moiety, suggest potential applications in medicinal chemistry, particularly in anticancer research.

Structural Characteristics

The molecular formula for this compound is C18H15BrF3O4, indicating the presence of bromine, fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The chromenone structure is characterized by a fused benzopyran ring system, which contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of chromenones exhibit significant anticancer activity. For instance, studies have demonstrated that certain brominated coumarin derivatives can inhibit cell invasion and reduce tumor growth in vivo. In particular, a derivative similar to this compound was shown to be more potent than standard matrix metalloprotease inhibitors in inhibiting cancer cell migration .

The mechanism of action for chromenone derivatives typically involves their interaction with various molecular targets, including enzymes and receptors involved in cancer progression. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing the compound's efficacy against cancer cells.

Case Studies and Research Findings

- In Vitro Studies : Compounds structurally related to this compound have been evaluated for their inhibitory effects on cholinesterases and cyclooxygenases. For example, certain derivatives showed moderate inhibition against AChE and BChE with IC50 values indicating potential for neuroprotective applications .

- Cytotoxicity Assays : In cytotoxicity evaluations against breast cancer cell lines (MCF-7), some chromenone derivatives displayed significant antiproliferative effects. The presence of electron-withdrawing groups like bromine and trifluoromethyl was found to enhance these effects.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.